Quin 2 potassium salt xhydrate

Catalog No.
S13348842
CAS No.
M.F
C26H26K3N3O11
M. Wt
673.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quin 2 potassium salt xhydrate

Product Name

Quin 2 potassium salt xhydrate

IUPAC Name

tripotassium;2-[[2-[[2-[bis(carboxylatomethyl)amino]-4-methylphenoxy]methyl]-6-methoxyquinolin-8-yl]-(carboxymethyl)amino]acetate;hydrate

Molecular Formula

C26H26K3N3O11

Molecular Weight

673.8 g/mol

InChI

InChI=1S/C26H27N3O10.3K.H2O/c1-15-3-6-21(19(7-15)28(10-22(30)31)11-23(32)33)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;;;;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37);;;;1H2/q;3*+1;/p-3

InChI Key

ZHVFOVWOHHESTD-UHFFFAOYSA-K

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[K+].[K+].[K+]

Quin 2 potassium salt hydrate, with the chemical formula C26H27N3O10H2OC_{26}H_{27}N_{3}O_{10}\cdot H_{2}O and a molecular weight of 559.52 g/mol, is a high-affinity fluorescent calcium indicator widely used in biochemical applications. It is specifically designed to bind calcium ions with high selectivity, making it a valuable tool in cellular and molecular biology for studying calcium signaling. The compound is characterized by its ability to exhibit a significant increase in fluorescence upon binding calcium, which allows for the quantitative measurement of calcium levels in various biological systems .

Quin 2 potassium salt hydrate primarily functions as a chelator for calcium ions. The binding reaction can be represented as follows:

Quin 2+Ca2+Quin 2 Ca2+\text{Quin 2}+\text{Ca}^{2+}\rightleftharpoons \text{Quin 2 Ca}^{2+}

This reaction indicates that Quin 2 forms a complex with calcium ions, which leads to changes in its fluorescence properties. The dissociation constant (KdK_d) for this interaction is approximately 115 nM, indicating strong binding affinity for calcium over other divalent cations such as magnesium .

The biological activity of Quin 2 potassium salt hydrate is primarily linked to its role as a calcium indicator. It is utilized in various studies to monitor intracellular calcium concentrations, which are crucial for numerous physiological processes, including muscle contraction, neurotransmitter release, and cell signaling pathways. The compound's fluorescence properties allow researchers to visualize and quantify calcium dynamics in real-time within living cells .

The synthesis of Quin 2 potassium salt hydrate typically involves several steps:

  • Formation of the Quinoline Derivative: The initial step involves the synthesis of a quinoline derivative through standard organic synthesis techniques.
  • Chelation Reaction: The quinoline derivative is then reacted with appropriate reagents that introduce the necessary functional groups for calcium binding.
  • Potassium Salt Formation: Finally, the compound is converted into its potassium salt form, often by reacting with potassium hydroxide or potassium chloride in an aqueous solution.

The specific conditions and reagents used can vary depending on the desired purity and yield of the final product .

Quin 2 potassium salt hydrate has several important applications in scientific research:

  • Calcium Imaging: It is extensively used for monitoring intracellular calcium levels in live cells using fluorescence microscopy.
  • Pharmacology: Researchers use it to study the effects of drugs on calcium signaling pathways.
  • Cell Biology: The compound aids in understanding various cellular processes that depend on calcium ions, such as apoptosis and cell proliferation.
  • Biochemistry: It serves as a tool for investigating enzyme activities that are regulated by calcium .

Interaction studies involving Quin 2 potassium salt hydrate focus on its selectivity and affinity for calcium ions compared to other cations. Research has demonstrated that Quin 2 binds calcium ions much more tightly than magnesium ions, making it an effective tool for distinguishing between these two important biological cations. Additionally, studies have explored how environmental factors such as pH and ionic strength affect the binding dynamics of Quin 2 with calcium .

Quin 2 potassium salt hydrate shares similarities with several other fluorescent calcium indicators. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaBinding Affinity (Kd)Unique Features
Quin 2 potassium saltC₃₆H₂₇N₃O₁₀·H₂O115 nMHigh selectivity for calcium over magnesium
Fura-2C₂₄H₂₃N₃O₈225 nMDual-excitation wavelength capabilities
Fluo-4C₂₄H₃₁N₃O₈345 nMEnhanced brightness and photostability
Oregon Green 488 BAPTAC₂₂H₂₅N₃O₈S200 nMSulfonated structure improves solubility

Quin 2 stands out due to its specific binding characteristics and fluorescence enhancement upon interaction with calcium ions, making it particularly valuable in scenarios where precise measurement of intracellular calcium concentrations is required .

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

2

Exact Mass

673.0478531 g/mol

Monoisotopic Mass

673.0478531 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-10-2024

Explore Compound Types